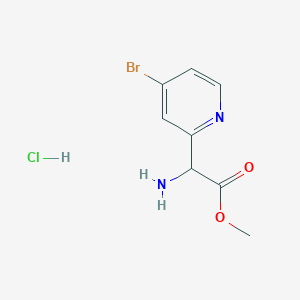![molecular formula C8H6BrNOS B13031291 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol typically involves the bromination of 3-methylthieno[2,3-c]pyridin-7-ol. One common method includes the reaction of 3-methylthieno[2,3-c]pyridin-7-ol with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar bromination reactions but scaled up to accommodate larger quantities. The process would include purification steps such as recrystallization or column chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Substitution: Formation of 3-methylthieno[2,3-c]pyridin-7-amine or 3-methylthieno[2,3-c]pyridin-7-thiol.
Oxidation: Formation of 4-bromo-3-methylthieno[2,3-c]pyridin-7-sulfoxide or sulfone.
Reduction: Formation of 3-methylthieno[2,3-c]pyridin-7-ol.
Scientific Research Applications
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol: Another thienopyridine derivative with similar structural features.
Thieno[2,3-b]pyridines: A broader class of compounds with diverse biological activities, including anticancer and antiviral properties.
Uniqueness
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its bromine atom at the 4-position and hydroxyl group at the 7-position make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-3-methyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNOS/c1-4-3-12-7-6(4)5(9)2-10-8(7)11/h2-3H,1H3,(H,10,11) |
InChI Key |
MSWROEYPSQLBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=CNC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


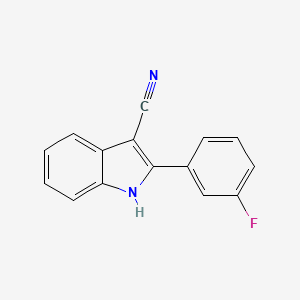

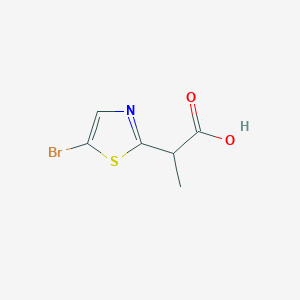



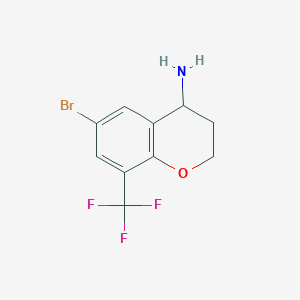
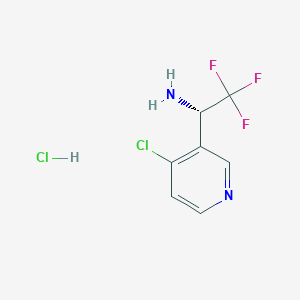
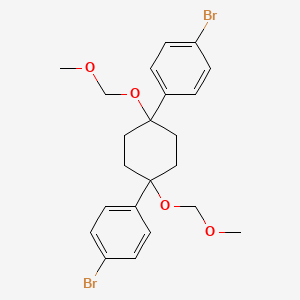

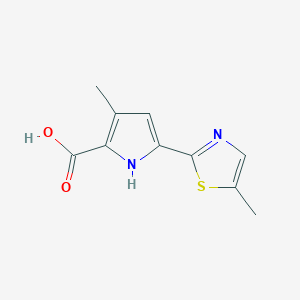
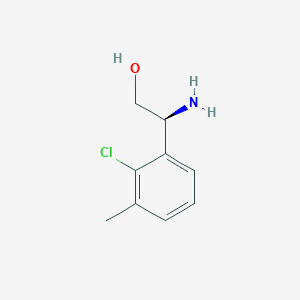
![1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl](/img/structure/B13031270.png)
